![molecular formula C18H16N2O3S B2685356 4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-phenylpyrimidine CAS No. 339110-06-4](/img/structure/B2685356.png)
4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-phenylpyrimidine
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Overview
Description
The compound “4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-phenylpyrimidine” is an organic compound containing a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has methoxyphenyl, methylsulfonyl, and phenyl groups attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, methoxyphenyl, methylsulfonyl, and phenyl groups would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its specific structure and the conditions under which it is reacted. For example, the methoxy group might be susceptible to reactions with strong acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Antiviral and Antiretroviral Activity
Research has explored the synthesis and evaluation of pyrimidine derivatives for their antiviral and antiretroviral properties. For instance, derivatives have been studied for their ability to inhibit retrovirus replication in cell culture, demonstrating significant antiretroviral activity. This suggests potential applications in developing treatments for viral infections, including HIV (Hocková et al., 2003).
Antiplasmodial and Antitrypanosomal Activity
Compounds bearing the phenylpyrimidine moiety have been identified as potent antiplasmodial agents, with some undergoing clinical trials for malaria. Investigations into their structural activity relationships against Trypanosoma brucei have identified key features important for antitrypanosomal activity, distinct from those required for antiplasmodial activity. This underscores their potential in developing treatments for parasitic infections (Veale et al., 2019).
Fluorescence and Photophysical Properties
Studies on pyrimidine derivatives have also focused on their photophysical properties, with some compounds showing high fluorescence quantum yields in solution and the solid state. This indicates potential applications in developing fluorescent materials and probes for biochemical and materials science research (Hagimori et al., 2019).
Antimicrobial Activity
Research into pyrimidine derivatives has revealed their significant antibacterial and antifungal activities against a range of pathogens. This suggests their potential as leads for developing new antimicrobial agents (Patil et al., 2010).
Rosuvastatin Synthesis
Pyrimidine precursors have been synthesized for use in the synthesis of rosuvastatin, a cholesterol-lowering medication. Efficient synthetic approaches for these precursors highlight the role of pyrimidine derivatives in pharmaceutical manufacturing (Šterk et al., 2012).
Environmental Applications
Derivatives have been evaluated for their role in activating peroxymonosulfate processes for environmental remediation, indicating their utility in water treatment and pollution control technologies (Zong et al., 2020).
Mechanism of Action
Target of Action
The target of a drug is typically a key molecule involved in a biochemical or physiological process that is relevant to a disease condition. The drug is designed to interact with the target molecule to produce a therapeutic effect .
Mode of Action
This refers to how a drug interacts with its target. The drug may inhibit the target’s activity, enhance it, or modify it in some other way .
Biochemical Pathways
These are a series of chemical reactions occurring within a cell. In a pathway, the initial chemical (metabolite) is modified by a sequence of chemical reactions. These reactions are catalyzed by enzymes, where the product of one enzyme acts as the substrate for the next .
Pharmacokinetics
This involves the absorption, distribution, metabolism, and excretion (ADME) of drugs. It helps in understanding how long it takes for a drug to be absorbed into the body, distributed to body tissues, metabolized into different substances, and finally excreted from the body .
Result of Action
This refers to the observable effects after a drug has been administered. These effects can be therapeutic (intended) or adverse (unintended) .
Action Environment
This refers to the conditions under which a drug is administered and how these conditions can affect the drug’s efficacy and stability. Factors can include pH levels, temperature, presence of other drugs, and individual patient factors like age, sex, and health status .
Safety and Hazards
properties
IUPAC Name |
4-(4-methoxyphenyl)-5-methylsulfonyl-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-23-15-10-8-13(9-11-15)17-16(24(2,21)22)12-19-18(20-17)14-6-4-3-5-7-14/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLOMQRLRCLRDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2S(=O)(=O)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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